Adenosine monophosphate

Description

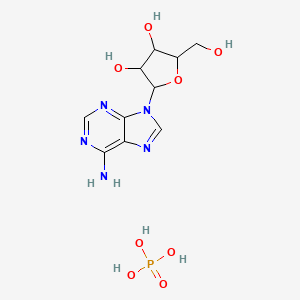

Adenosine phosphate, or adenylic acid, is an adenine nucleotide containing one phosphate group esterified to the sugar moiety in the 2'-, 3'-, or 5'-position. Adenosine phosphate was withdrawn by the FDA since it was considered neither safe nor effective for its intended uses as a vasodilator and an anti-inflammatory.

Adenosine monophosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound is a natural product found in Drosophila melanogaster, Bombyx mori, and other organisms with data available.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Adenine nucleotide containing one phosphate group esterified to the sugar moiety in the 2'-, 3'-, or 5'-position.

See also: Poly A-U (monomer of).

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDMBCSSLTHHNCD-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24937-83-5 | |

| Record name | Poly(A) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24937-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5022560 | |

| Record name | Adenosine 5'-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Adenosine monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000045 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

ALMOST INSOL IN COLD H2O /YEAST ADENYLIC ACID MONO-HCL/, READILY SOL IN BOILING WATER, SOL IN 10% HCL, INSOL IN ALCOHOL, 10 mg/mL at 20 °C | |

| Record name | Adenosine phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00131 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ADENOSINE 5'-PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3281 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Adenosine monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000045 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

CRYSTALS FROM WATER + ACETONE, POWDER, NEEDLES FROM WATER & DIL ALC | |

CAS No. |

61-19-8 | |

| Record name | Adenosine monophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adenosine phosphate [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenosine phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00131 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adenosine 5'-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adenosine phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.455 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADENOSINE PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/415SHH325A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ADENOSINE 5'-PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3281 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Adenosine monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000045 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

196-200 °C, 195 °C | |

| Record name | Adenosine phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00131 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ADENOSINE 5'-PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3281 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Adenosine monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000045 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Adenosine 5'-Monophosphate (AMP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) 5'-monophosphate (AMP), also known as 5'-adenylic acid, is a fundamental nucleotide composed of a phosphate (B84403) group, the pentose (B10789219) sugar ribose, and the nucleobase adenine.[1] As a central molecule in numerous biochemical processes, AMP plays a critical role in cellular energy homeostasis, signal transduction, and as a monomeric unit of RNA.[2] This technical guide provides a comprehensive overview of the chemical properties of AMP, its involvement in key signaling pathways, and detailed experimental protocols for its analysis, serving as a vital resource for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

Adenosine 5'-monophosphate is a white crystalline powder.[3][4] The free acid and its salts are stable for extended periods in a dry state, and neutral solutions also exhibit good stability.[3][5] However, solutions of AMP can degrade at room temperature over several days, but demonstrate stability for at least 25 weeks when refrigerated at 4°C.[6][7]

Physicochemical Data

A summary of the key physicochemical properties of adenosine 5'-monophosphate is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₄N₅O₇P | [1][8][9] |

| Molar Mass | 347.22 g/mol | [1][5][8] |

| Melting Point | 196-200 °C (with decomposition) | [3][4] |

| pKa₁ | 3.8 (at 25 °C) | [3][4] |

| pKa₂ | 6.2 (at 25 °C) | [3][4] |

| Specific Optical Rotation | -47.5° (c=2, in 2% NaOH at 20°C) | [3][4] |

| Water Solubility | Soluble, especially with the addition of mild alkali. The solubility increases with temperature. | [3][4][10] |

| Ethanol Solubility | Slightly soluble | [3][4] |

| Molar Absorptivity (pH 7.0) | 15,400 M⁻¹cm⁻¹ at 259 nm | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quantification of AMP.

| Spectroscopic Technique | Key Features | References |

| UV Absorbance | λmax at 257 nm (pH 1) and 259 nm (pH 7) | [4][11] |

| ¹H NMR | Chemical shifts (ppm): 8.577, 8.349, 6.162, 4.750, 4.510, 4.398, 4.15 | [12][13] |

| ³¹P NMR | A singlet at δ 3.5 (proton-decoupled) | [14] |

Key Signaling Pathways Involving AMP

AMP is a critical signaling molecule that regulates cellular energy status and participates in purinergic signaling.

AMP-Activated Protein Kinase (AMPK) Signaling Pathway

AMPK is a central regulator of cellular energy homeostasis. It is a heterotrimeric complex consisting of a catalytic α subunit and regulatory β and γ subunits.[15] When cellular ATP levels decrease and the ratio of AMP/ATP or ADP/ATP increases, AMP binds to the γ subunit of AMPK. This binding allosterically activates AMPK and makes it a better substrate for upstream kinases, such as LKB1 and CaMKK2, which phosphorylate a key threonine residue (Thr172) on the α subunit, leading to full activation.[11][15]

Activated AMPK works to restore cellular energy balance by stimulating catabolic pathways that generate ATP (e.g., fatty acid oxidation and glycolysis) and inhibiting anabolic pathways that consume ATP (e.g., protein synthesis, lipid synthesis, and gluconeogenesis).[8][11][15]

AMPK Signaling Pathway Activation and Downstream Effects.

Purinergic Signaling Pathway

Purinergic signaling involves the release of purine (B94841) nucleotides and nucleosides, such as ATP and adenosine, which act as extracellular signaling molecules by binding to specific purinergic receptors.[2][16] Extracellular ATP can be sequentially hydrolyzed by ectonucleotidases (e.g., CD39) to ADP and then to AMP.[9][16] AMP is further hydrolyzed by ecto-5'-nucleotidase (CD73) to adenosine.[9][16]

Adenosine then binds to P1 (adenosine) receptors, which are G protein-coupled receptors (GPCRs) with four subtypes: A1, A2A, A2B, and A3.[16][17] The activation of these receptors triggers various downstream signaling cascades. For instance, A1 and A3 receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.[16] Conversely, A2A and A2B receptors are coupled to Gs proteins, which stimulate adenylyl cyclase and increase cAMP levels.[9][16]

Extracellular AMP Metabolism and Adenosine Receptor Signaling.

Experimental Protocols

Accurate and reliable quantification and analysis of AMP are essential for research and development. The following sections provide detailed methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC) for AMP Quantification

HPLC is a robust method for the simultaneous separation and quantification of adenosine phosphates.

Methodology:

-

Sample Preparation:

-

For cellular extracts, rapidly quench metabolic activity and extract nucleotides using a suitable method, such as perchloric acid extraction followed by neutralization.[18]

-

For other biological samples, ensure rapid chilling of heparinized samples to preserve in vivo levels.[18]

-

Centrifuge samples to remove precipitates.

-

Filter the supernatant through a 0.22 µm filter before injection.

-

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., Poroshell 120 EC-C18, 3 x 150 mm, 2.7 µm) is commonly used.[7][19]

-

Mobile Phase: An isocratic elution with a mobile phase of 50 mM potassium hydrogen phosphate buffer (pH 6.8) is effective.[7][19]

-

Flow Rate: A typical flow rate is 0.6 mL/min.[7]

-

Injection Volume: 1 µL.[7]

-

Column Temperature: Maintain at 20 °C.[7]

-

-

Detection:

-

Quantification:

-

Prepare a series of standard solutions of AMP of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of AMP in the samples by interpolating their peak areas on the calibration curve.

-

General Workflow for HPLC Analysis of AMP.

Enzymatic Assay for AMP Quantification

Enzymatic assays offer a sensitive and specific method for AMP detection.

Methodology:

-

Principle: This assay involves a series of coupled enzyme reactions. AMP is first converted to ATP, which is then used in a reaction that produces a detectable signal (e.g., light or a colored product). A common approach involves the following steps:

-

AMP, in the presence of pyrophosphate and phosphoenolpyruvate, is converted by pyruvate (B1213749) phosphate dikinase (PPDK) to pyruvate and ATP.

-

Pyruvate is then converted by pyruvate oxidase to acetyl phosphate, CO₂, and hydrogen peroxide (H₂O₂).

-

The resulting H₂O₂ is detected using a fluorometric probe in a reaction catalyzed by horseradish peroxidase (HRP).[21]

-

-

Reagents:

-

AMP standard solutions

-

Assay buffer

-

Enzyme mixture (PPDK, pyruvate oxidase, HRP)

-

Fluorometric probe

-

Pyrophosphate and phosphoenolpyruvate

-

-

Procedure:

-

Pipette AMP standards and samples into a 96-well microtiter plate.

-

Add the reaction mixture containing the enzymes and substrates to each well.

-

Incubate the plate at room temperature for approximately 30 minutes, protected from light.[21]

-

Measure the fluorescence using a standard 96-well fluorometric plate reader at the appropriate excitation and emission wavelengths.

-

-

Quantification:

-

Generate a standard curve by plotting the fluorescence intensity against the concentration of the AMP standards.

-

Determine the concentration of AMP in the samples from the standard curve.

-

UV-Vis Spectrophotometry for AMP Quantification

UV-Vis spectrophotometry provides a rapid and straightforward method for determining AMP concentration.

Methodology:

-

Principle: This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. AMP has a characteristic absorbance maximum at approximately 259 nm at neutral pH.[4][5]

-

Reagents:

-

Buffer solution (e.g., 10 mM phosphate buffer, pH 7.0)

-

AMP standard solutions

-

-

Procedure:

-

Prepare a series of AMP standard solutions of known concentrations in the chosen buffer.

-

Prepare the unknown samples in the same buffer.

-

Measure the absorbance of the blank (buffer solution), standards, and samples at 259 nm using a UV-Vis spectrophotometer.

-

-

Quantification:

-

Subtract the absorbance of the blank from the absorbance readings of the standards and samples.

-

Generate a standard curve by plotting the absorbance at 259 nm against the concentration of the AMP standards.

-

Alternatively, use the molar absorptivity of AMP (ε = 15,400 M⁻¹cm⁻¹ at 259 nm, pH 7.0) and the Beer-Lambert equation (A = εcl) to calculate the concentration (c), where A is the absorbance and l is the path length (typically 1 cm).[5]

-

Conclusion

Adenosine 5'-monophosphate is a multifaceted molecule with a well-defined set of chemical properties and a central role in cellular metabolism and signaling. A thorough understanding of its characteristics, its function in pathways like AMPK and purinergic signaling, and the methodologies for its precise analysis is indispensable for researchers and professionals in the life sciences and drug development. This guide provides a foundational resource to facilitate further investigation and application of this vital nucleotide.

References

- 1. A1 Adenosine Receptor Activation Modulates Central Nervous System Development and Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Purinergic signalling - Wikipedia [en.wikipedia.org]

- 3. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]

- 4. Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Purinergic control of AMPK activation by ATP released through connexin 43 hemichannels - pivotal roles in hemichannel-mediated cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | The Role of Purinergic Signaling in Heart Transplantation [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Adenosine 5'-monophosphate(61-19-8) 1H NMR [m.chemicalbook.com]

- 14. aiinmr.com [aiinmr.com]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. Purinergic signaling: Diverse effects and therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Purinergic Signaling during Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Optimized HPLC method to elucidate the complex purinergic signaling dynamics that regulate ATP, ADP, AMP, and adenosine levels in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. HPLC Separation of Adenosine mono-, di- and triphosphates on Newcrom BH Column | SIELC Technologies [sielc.com]

- 21. Adenosine Monophosphate Assay Kit [cellbiolabs.com]

Adenosine Monophosphate: A Core Regulator of Cellular Energy and Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adenosine (B11128) monophosphate (AMP) is a fundamental nucleotide that plays a critical role in a multitude of cellular processes. Far more than just a simple structural component of RNA, AMP is a key sentinel of the cell's energy status, an allosteric regulator of enzyme activity, and a precursor to the ubiquitous second messenger, cyclic AMP (cAMP). This technical guide provides a comprehensive overview of the structure and function of AMP, with a particular focus on its role in the AMP-activated protein kinase (AMPK) signaling pathway. Detailed experimental protocols for the quantification of intracellular AMP and the assessment of AMPK activity are provided, alongside a structured summary of AMP's biophysical properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, particularly in the areas of metabolic diseases, oncology, and cellular signaling.

The Molecular Structure of Adenosine Monophosphate

This compound is a ribonucleotide composed of three distinct molecular components: a purine (B94841) base (adenine), a five-carbon sugar (ribose), and a single phosphate (B84403) group.[1][2] The adenine (B156593) base is attached to the 1' carbon of the ribose sugar, forming the nucleoside adenosine. The phosphate group is esterified to the 5' carbon of the ribose sugar.

The chemical formula for this compound is C₁₀H₁₄N₅O₇P.[1][2]

Biophysical Properties of this compound

A summary of the key biophysical properties of AMP is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄N₅O₇P | [1][2][3] |

| Molecular Weight | 347.22 g/mol | [1][2] |

| Melting Point | 178-185 °C (decomposes) | [1] |

| pKa Values | 0.9, 3.8, 6.1 | [1] |

| Solubility in Water | Soluble | [2] |

| Molar Absorption Coefficient (at 259 nm, pH 7) | 15,400 M⁻¹cm⁻¹ |

The Multifaceted Functions of this compound

AMP's significance in cellular biology stems from its diverse and critical functions, which can be broadly categorized as follows:

-

Building Block of Nucleic Acids: As a ribonucleotide, AMP is a fundamental monomeric unit required for the synthesis of ribonucleic acid (RNA).

-

Energy Metabolism: AMP is a key player in cellular energy homeostasis. It is interconverted with adenosine diphosphate (B83284) (ADP) and adenosine triphosphate (ATP) to manage the cell's energy currency. A rise in the AMP:ATP ratio is a critical signal of a low energy state.

-

Allosteric Regulation: AMP can directly bind to and modulate the activity of various enzymes, thereby regulating metabolic pathways.

-

Intracellular Signaling: AMP is a crucial signaling molecule, primarily through its activation of AMP-activated protein kinase (AMPK). Furthermore, its cyclic form, cAMP, acts as a ubiquitous second messenger in numerous signaling cascades.[1]

AMP-Activated Protein Kinase (AMPK) Signaling Pathway

The AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that acts as a master sensor of cellular energy status. In response to an increase in the intracellular AMP:ATP ratio, which signifies energy stress, AMPK is activated and initiates a cascade of events to restore energy balance. This involves stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP.

The activation of AMPK is a multi-step process:

-

AMP Binding: An increase in the AMP:ATP ratio leads to the binding of AMP to the γ-subunit of the AMPK heterotrimer. This binding induces a conformational change that allosterically activates the kinase and makes it a better substrate for upstream kinases.

-

Upstream Kinase Phosphorylation: The primary upstream kinases responsible for phosphorylating and fully activating AMPK are liver kinase B1 (LKB1) and calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ). These kinases phosphorylate a critical threonine residue (Thr172) in the activation loop of the AMPK α-subunit.

Once activated, AMPK phosphorylates a wide array of downstream targets to exert its metabolic effects, which include:

-

Increased Glucose Uptake: AMPK promotes the translocation of GLUT4 glucose transporters to the plasma membrane, enhancing glucose uptake into cells.

-

Stimulation of Fatty Acid Oxidation: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), leading to decreased malonyl-CoA levels and a subsequent increase in fatty acid oxidation in the mitochondria.

-

Inhibition of Anabolic Processes: AMPK inhibits energy-consuming processes such as protein synthesis (via inhibition of the mTORC1 pathway), cholesterol synthesis, and gluconeogenesis.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and its signaling pathways.

Quantification of Intracellular this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the extraction and quantification of intracellular AMP from cultured cells using reverse-phase HPLC.

Materials:

-

Cultured cells of interest

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

0.6 M Perchloric Acid (PCA)

-

1 M Potassium Bicarbonate (KHCO₃)

-

Mobile Phase: 100 mM potassium phosphate buffer (pH 6.0) with 5 mM tetrabutylammonium (B224687) bromide

-

AMP standard solution (known concentration)

-

HPLC system with a C18 reverse-phase column and UV detector (254 nm)

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency and apply experimental treatments as required.

-

Cell Lysis and Extraction:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add 500 µL of ice-cold 0.6 M PCA to each well/dish and scrape the cells.

-

Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 15 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

-

Neutralization:

-

Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.

-

Neutralize the extract by adding 1 M KHCO₃ dropwise until the pH reaches 6.0-7.0 (monitor with pH paper).

-

Incubate on ice for 15 minutes to allow for the precipitation of potassium perchlorate.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

-

HPLC Analysis:

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

Inject 20 µL of the sample onto the C18 column.

-

Elute with the mobile phase at a flow rate of 1 mL/min.

-

Detect the absorbance at 254 nm.

-

-

Quantification:

-

Generate a standard curve by running known concentrations of the AMP standard.

-

Identify the AMP peak in the sample chromatogram based on the retention time of the standard.

-

Quantify the amount of AMP in the sample by comparing the peak area to the standard curve.

-

Assessment of AMPK Activity by Western Blot Analysis of Phospho-AMPKα (Thr172)

This protocol describes the detection of AMPK activation by measuring the phosphorylation of its catalytic α-subunit at Threonine 172 using Western blotting.[4][5]

Materials:

-

Treated cell or tissue lysates

-

RIPA buffer (with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Tris-Buffered Saline with 0.1% Tween-20 (TBST)

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibody: Rabbit anti-phospho-AMPKα (Thr172)

-

Primary antibody: Mouse anti-total AMPKα

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Secondary antibody: HRP-conjugated anti-mouse IgG

-

Enhanced Chemiluminescence (ECL) detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction and Quantification:

-

Lyse cells or tissues in ice-cold RIPA buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) (typically diluted 1:1000 in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated anti-rabbit IgG secondary antibody (typically diluted 1:5000 in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Apply the ECL detection reagent to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total AMPKα.

-

Quantify the band intensities using densitometry software. The level of AMPK activation is determined by the ratio of phospho-AMPKα to total AMPKα.

-

Conclusion

This compound is a cornerstone of cellular metabolism and signaling. Its structure is elegantly simple, yet its functions are profoundly complex and far-reaching. A thorough understanding of AMP's role, particularly in the context of the AMPK signaling pathway, is paramount for researchers and drug development professionals. The methodologies and data presented in this guide are intended to facilitate further investigation into this critical molecule and its therapeutic potential. As our comprehension of the intricate web of cellular signaling continues to expand, the central importance of AMP is certain to be further illuminated, opening new avenues for the treatment of a wide range of human diseases.

References

The Enzymatic Conversion of Adenosine Monophosphate to Inosine Monophosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core biochemical process of adenosine (B11128) monophosphate (AMP) degradation to inosine (B1671953) monophosphate (IMP). This critical reaction, primarily catalyzed by the enzyme AMP deaminase, plays a pivotal role in cellular energy homeostasis, purine (B94841) nucleotide metabolism, and physiological responses to metabolic stress, particularly in skeletal muscle. This document details the enzymatic pathway, regulatory mechanisms, quantitative kinetics, and established experimental protocols relevant to researchers and professionals in drug development.

Biochemical Pathway: The Deamination of AMP

The conversion of AMP to IMP is a key step in the purine nucleotide cycle.[1][2] This irreversible hydrolytic deamination is catalyzed by the enzyme AMP deaminase (AMPD; EC 3.5.4.6), which removes an amino group from the adenine (B156593) ring of AMP, resulting in the formation of IMP and ammonia (B1221849) (NH₃).[2][3][4]

This reaction serves several crucial physiological functions:

-

Energy Homeostasis: During periods of high energy demand, such as strenuous exercise, the rate of ATP consumption can exceed its rate of synthesis.[5] This leads to an accumulation of ADP, which is then converted to ATP and AMP by adenylate kinase. The subsequent deamination of AMP to IMP helps to shift the equilibrium of the adenylate kinase reaction towards ATP formation, thereby helping to maintain the cellular energy charge.[5][6]

-

Purine Nucleotide Pool Regulation: The purine nucleotide cycle, of which AMP deamination is a part, allows for the interconversion of purine nucleotides. IMP, the product of the reaction, is a precursor for the synthesis of both AMP and guanosine (B1672433) monophosphate (GMP), thus playing a central role in maintaining the balance of the purine nucleotide pool.[7][8]

-

Metabolic Intermediates: The cycle also produces fumarate, an intermediate of the citric acid cycle, linking nucleotide metabolism with cellular respiration.[6]

Three main isoforms of AMPD have been identified in mammals, encoded by different genes: AMPD1 (predominantly in skeletal muscle), AMPD2 (liver), and AMPD3 (erythrocytes and other tissues).[1]

Regulation of AMP Deaminase Activity

The activity of AMP deaminase is tightly regulated by a variety of mechanisms, ensuring that the rate of AMP deamination is appropriately matched to the metabolic state of the cell.

-

Allosteric Regulation: AMPD activity is allosterically regulated by several key metabolites. ATP and GTP act as inhibitors, while ADP can act as an activator.[1][2] Inorganic phosphate (B84403) (Pi) also inhibits the enzyme.[2][9] This regulation allows the enzyme to be highly sensitive to the energy status of the cell. In environments with high potassium concentrations, AMPD is regulated by ATP and ADP through a "Km-type" mechanism, while in low potassium concentrations, a mixed "Km V-type" of regulation is observed.[1]

-

pH Dependence: The inhibitory effect of ATP on AMP deaminase is highly pH-dependent, being almost absent at acidic pH values and becoming prominent just above neutrality.[10] This is significant in exercising muscle, where a decrease in pH can occur.

-

Binding to Myosin: In skeletal muscle, AMPD1 can bind to the myosin heavy chain.[6] This binding is thought to occur during intense muscle contraction and leads to the activation of the enzyme by decreasing its Michaelis-Menten constant (Km) for AMP and reducing its inhibition by nucleotides and inorganic phosphate.[6][9]

-

Regulation by Phosphoinositides: Phosphoinositides, particularly phosphatidylinositol 4,5-bisphosphate (PIP₂), have been shown to be potent noncompetitive inhibitors of AMPD.[11] This interaction may also play a role in the membrane localization of the enzyme.[11]

-

Phosphorylation: There is evidence to suggest that the kinetic control of skeletal muscle AMPD may involve phosphorylation.[12]

Quantitative Data: Enzyme Kinetics

The kinetic properties of AMP deaminase have been characterized in various studies. The Michaelis constant (Kₘ) for AMP and the maximum reaction velocity (Vₘₐₓ) are key parameters that describe the enzyme's affinity for its substrate and its catalytic efficiency. These parameters can be influenced by the regulatory factors mentioned above.

| Enzyme State/Condition | Kₘ for AMP (mM) | Vₘₐₓ | Inhibitors | Kᵢ | Notes | Reference |

| Free Rabbit Skeletal Muscle AMPD | ~1.0 | - | ATP | - | Near-linear double-reciprocal plot. | [9] |

| Myosin-Bound Rabbit Skeletal Muscle AMPD (<0.15 mM AMP) | 0.05 - 0.10 | ~20% of free enzyme | Orthophosphate (10 mM) | - | Bimodal kinetics with high affinity at low [AMP]. Marked resistance to phosphate inhibition in the presence of ADP. | [9] |

| Myosin-Bound Rabbit Skeletal Muscle AMPD (>0.15 mM AMP) | Similar to free enzyme | Similar to free enzyme | - | - | [9] | |

| Human AMPD3 (recombinant) | - | - | Phosphatidylinositol 4,5-bisphosphate | 110 nM | Pure noncompetitive inhibition. | [11] |

| Rat Fast-twitch Muscle AMPD (control) | ~1.5 | - | - | - | Single Michaelis-Menten constant. | [12] |

| Rat Fast-twitch Muscle AMPD (creatine-depleted) | ~0.03 (high affinity) and ~1.5 (low affinity) | - | - | - | Bimodal kinetics with an additional high-affinity component. | [12] |

| Yeast AMP Deaminase (proteolyzed) | 1.3 | - | GTP, PO₄, NH₃, IMP | - | Allosterically activated by ATP (Kₐ = 6 µM), which increases affinity for AMP to 0.2 mM. | [13] |

Experimental Protocols

Spectrophotometric Assay for AMP Deaminase Activity

This protocol is based on the principle of a coupled-enzyme assay where the product of the AMPD reaction, IMP, is used in a subsequent reaction that can be monitored spectrophotometrically.[14][15]

Principle:

-

AMP Deaminase Reaction: AMP + H₂O → IMP + NH₄⁺

-

Coupled Reaction (IMP Dehydrogenase): IMP + NAD⁺ → Xanthosine Monophosphate (XMP) + NADH + H⁺

The formation of NADH is monitored by the increase in absorbance at 340 nm, which is directly proportional to the AMPD activity.

Materials:

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm and maintaining a constant temperature (e.g., 37°C)

-

Cell or tissue lysate

-

Reaction Buffer: (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM KCl, 1 mM DTT)

-

AMP solution (substrate)

-

NAD⁺ solution

-

IMP Dehydrogenase (IMPDH)

-

Control wells without AMP to measure background activity

Procedure:

-

Prepare a master mix containing the reaction buffer, NAD⁺, and IMPDH.

-

Pipette the master mix into the wells of the 96-well plate.

-

Add the cell or tissue lysate to the wells. For each sample, prepare a parallel well that will not receive AMP to serve as a background control.

-

Equilibrate the plate to the desired temperature (e.g., 37°C) in the spectrophotometer.

-

Initiate the reaction by adding the AMP solution to the sample wells. Add an equal volume of reaction buffer without AMP to the background control wells.

-

Immediately start monitoring the increase in absorbance at 340 nm over time (e.g., every 2 minutes for a total of 30-60 minutes).

-

Calculate the rate of NADH formation (ΔA₃₄₀/min).

-

Subtract the rate of the background control from the rate of the sample to determine the specific AMPD activity.

-

Enzyme activity can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Quantification of AMP and IMP by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of multiple metabolites, including AMP and IMP, in various biological samples.[16][17]

Principle: Biological samples are processed to extract the nucleotides. The extract is then injected into a liquid chromatograph to separate the different nucleotides based on their physicochemical properties. The separated compounds are then introduced into a mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio, allowing for highly specific and accurate quantification.

Materials:

-

Biological sample (e.g., plasma, tissue homogenate, cell lysate)

-

Extraction solvent (e.g., methanol, acetonitrile, often containing an internal standard)

-

LC-MS/MS system equipped with a suitable column (e.g., HILIC for polar compounds)

-

Internal standards (isotope-labeled AMP and IMP) for accurate quantification

Procedure:

-

Sample Preparation:

-

Thaw frozen biological samples on ice.

-

For tissues or cells, perform homogenization or lysis in a cold buffer.

-

Precipitate proteins by adding a cold extraction solvent (e.g., 80% methanol) containing the internal standards.

-

Vortex and incubate at a low temperature (e.g., -20°C) to facilitate protein precipitation.

-

Centrifuge at high speed to pellet the precipitated proteins.

-

Collect the supernatant containing the metabolites.

-

Dry the supernatant (e.g., using a vacuum concentrator) and reconstitute in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate AMP and IMP using an appropriate chromatographic method.

-

Detect and quantify the parent and fragment ions for AMP, IMP, and their corresponding internal standards using multiple reaction monitoring (MRM).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of AMP and IMP.

-

Calculate the concentration of AMP and IMP in the samples by comparing the peak area ratios of the analytes to their internal standards against the standard curve.

-

Normalize the results to the amount of starting material (e.g., protein concentration, cell number, or tissue weight).

-

Conclusion

The degradation of AMP to IMP via AMP deaminase is a fundamental biochemical process with significant implications for cellular energy metabolism and purine nucleotide homeostasis. Understanding the intricate regulation of this pathway and having robust methods for its study are crucial for research in areas such as metabolic disorders, myopathies, and the development of therapeutic agents targeting nucleotide metabolism. This guide provides a foundational resource for professionals engaged in these fields of study.

References

- 1. AMP deaminase - Wikipedia [en.wikipedia.org]

- 2. [AMP-deaminase: regulation and physiological role of the enzyme] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound deaminase deficiency type 1 - Wikipedia [en.wikipedia.org]

- 4. brainly.com [brainly.com]

- 5. Adenine nucleotide depletion in human muscle during exercise: causality and significance of AMP deamination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Inosine monophosphate and inosine differentially regulate endotoxemia and bacterial sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chapter 27 [columbia.edu]

- 9. Altered kinetics of AMP deaminase by myosin binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regulation of skeletal-muscle AMP deaminase. Evidence for a highly pH-dependent inhibition by ATP of the homogeneous derivative of the rabbit enzyme yielded by limited proteolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of AMP deaminase by phosphoinositides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular and kinetic alterations of muscle AMP deaminase during chronic creatine depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. AMP Deaminase Assay Kit | Non-radioactive AMPDA Activity Test [novocib.com]

- 15. Continuous AMP Deaminase Assay Kit - Creative BioMart [creativebiomart.net]

- 16. AMP Analysis Service - Creative Proteomics [creative-proteomics.com]

- 17. A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of AMP in Cellular Energy Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular life is critically dependent on a constant supply of energy, primarily in the form of adenosine (B11128) triphosphate (ATP). The maintenance of energy balance, or homeostasis, is paramount for survival, growth, and function. Adenosine monophosphate (AMP) has emerged as a critical signaling molecule that indicates a state of low cellular energy. This technical guide provides an in-depth exploration of the mechanisms by which AMP acts as a sensitive gauge of metabolic stress. It focuses on the activation of the master energy sensor, AMP-activated protein kinase (AMPK), and the subsequent signaling cascades that restore cellular energy equilibrium. This document details the core signaling pathways, presents quantitative data on cellular nucleotide concentrations, and provides established experimental protocols for the study of these processes, making it an essential resource for professionals in biomedical research and drug development.

Introduction: The Adenylate Energy Charge

The energy status of a cell is often quantified by the adenylate energy charge (AEC), a concept that reflects the relative amounts of ATP, adenosine diphosphate (B83284) (ADP), and AMP.[1] The AEC is defined by the equation:

AEC = ([ATP] + 0.5 * [ADP]) / ([ATP] + [ADP] + [AMP]) [1]

In healthy, growing cells, the AEC is tightly maintained within a narrow range of 0.7 to 0.95.[1][2] A decrease in this value signifies metabolic stress, where ATP consumption outpaces production. While the ATP:ADP ratio is a direct measure of energy availability, the cell has evolved a more sensitive mechanism to detect energy deficit. This mechanism relies on the enzyme adenylate kinase (ADK) , which catalyzes the reversible reaction:

Due to the equilibrium of this reaction, small decreases in ATP and corresponding increases in ADP lead to a much larger, squared increase in the concentration of AMP.[4] This makes the AMP:ATP ratio a highly sensitive indicator of cellular energy status, amplifying minor fluctuations in the energy pool into a robust signal.[4][5]

Quantitative Analysis of Cellular Adenine (B156593) Nucleotides

The absolute and relative concentrations of adenine nucleotides are critical parameters in assessing cellular metabolic state. These concentrations can vary between cell types and in response to metabolic stress. High-performance liquid chromatography (HPLC) is a widely used, sensitive, and reproducible method for the simultaneous quantification of ATP, ADP, and AMP.[6][7][8]

Table 1: Representative Concentrations of Adenine Nucleotides in Mammalian Cells

| Condition | ATP (mM) | ADP (mM) | AMP (µM) | ATP:AMP Ratio | Adenylate Energy Charge |

| Normoxia / High Glucose | 3.0 - 5.0 | 0.5 - 1.0 | 5 - 20 | ~250:1 | 0.90 - 0.95 |

| Hypoxia / Glucose Deprivation | 1.0 - 2.0 | 1.0 - 1.5 | 50 - 200 | ~20:1 | 0.70 - 0.85 |

Note: These values are approximate and can vary significantly based on the specific cell type, tissue, and experimental conditions. Data compiled from multiple sources indicating typical physiological ranges.[9][10][11]

The AMP-Activated Protein Kinase (AMPK) Signaling Pathway

The primary sensor of the increased AMP:ATP ratio is the AMP-activated protein kinase (AMPK), a highly conserved serine/threonine kinase that functions as a master regulator of cellular and whole-body energy homeostasis.[12][13][14]

AMPK Structure and Activation Mechanism

AMPK exists as a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[12][15] Its activation is a multi-step process:

-

Allosteric Activation: The binding of both AMP and ADP to the γ subunit induces a conformational change that allosterically activates the kinase complex.[16] This binding is competitively inhibited by ATP.[17]

-

Phosphorylation by Upstream Kinases: Full activation of AMPK requires phosphorylation of a critical threonine residue (Thr172) on the catalytic α subunit.[18][19] This is primarily carried out by two upstream kinases:

-

Liver Kinase B1 (LKB1): LKB1 is considered the canonical upstream kinase that phosphorylates AMPK in response to an increased AMP:ATP ratio.[19][20] The binding of AMP to AMPK makes it a better substrate for LKB1.

-

Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CaMKK2): CaMKK2 activates AMPK in response to an increase in intracellular calcium levels, independent of changes in adenine nucleotide ratios.[18][21][22] This links cellular energy status to calcium signaling pathways.

-

-

Inhibition of Dephosphorylation: AMP binding also protects AMPK from dephosphorylation at Thr172 by protein phosphatases, thus prolonging its active state.[19]

// Connections "Metabolic Stress\n(e.g., Hypoxia, Low Glucose)" -> "ATP" [style=dashed, arrowhead=Tee, color="#EA4335", label="Inhibits Production"]; "AMP" -> AMPK_inactive [label="Allosteric\nActivation", color="#34A853"]; "ADP" -> AMPK_inactive [label="Allosteric\nActivation", color="#34A853"]; "ATP" -> AMPK_inactive [label="Inhibition", arrowhead=Tee, color="#EA4335"];

LKB1 -> AMPK_inactive [label="Phosphorylation", color="#34A853"]; "AMP" -> LKB1 [style=dashed, label="Promotes", color="#34A853"];

"Increased Ca2+" -> CaMKK2 [label="Activates", color="#34A853"]; CaMKK2 -> AMPK_inactive [label="Phosphorylation", color="#34A853"];

AMPK_inactive -> AMPK_active [style=invis];

// Logical Grouping {rank=same; "Metabolic Stress\n(e.g., Hypoxia, Low Glucose)"; "Increased Ca2+";} {rank=same; "ATP"; "ADP"; "AMP";} {rank=same; LKB1; CaMKK2;} }

Caption: AMPK activation is triggered by metabolic stress and increased calcium.

Downstream Effects of AMPK Activation

Once activated, AMPK phosphorylates a multitude of downstream targets to restore energy homeostasis.[23][24] The overarching strategy is to switch off ATP-consuming anabolic pathways while simultaneously switching on ATP-producing catabolic pathways.[12][13][25]

Key Downstream Actions:

-

Inhibition of Anabolic Processes:

-

Protein Synthesis: AMPK inhibits the mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway, a central regulator of cell growth and protein synthesis, primarily through the phosphorylation of TSC2 and Raptor.[15][16]

-

Lipid Synthesis: AMPK phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[26] This action also relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), promoting fatty acid oxidation.

-

Cholesterol Synthesis: AMPK phosphorylates and inhibits HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[5]

-

-

Activation of Catabolic Processes:

-

Glucose Uptake: AMPK promotes the translocation of glucose transporters (GLUT1 and GLUT4) to the plasma membrane, increasing glucose uptake into cells.[13][15]

-

Glycolysis: AMPK can activate phosphofructokinase-2 (PFK2), leading to the production of fructose-2,6-bisphosphate, a potent activator of glycolysis.[25]

-

Fatty Acid Oxidation: As mentioned, by inhibiting ACC, AMPK promotes the entry of fatty acids into the mitochondria for oxidation.[26]

-

Autophagy: AMPK activates autophagy, a cellular recycling process that degrades damaged organelles and protein aggregates to generate substrates for ATP production, by directly phosphorylating ULK1.[16]

-

// Connections AMPK -> Glucose_Uptake [label="Activates", color="#34A853"]; AMPK -> Glycolysis [label="Activates", color="#34A853"]; AMPK -> FAO [label="Promotes", color="#34A853"]; AMPK -> Autophagy [label="Activates", color="#34A853"];

AMPK -> Protein_Synth [label="Inhibits", arrowhead=Tee, color="#EA4335"]; AMPK -> Lipid_Synth [label="Inhibits", arrowhead=Tee, color="#EA4335"]; AMPK -> Gluconeogenesis [label="Inhibits", arrowhead=Tee, color="#EA4335"];

// Invisible edges for layout Glucose_Uptake -> Glycolysis [style=invis]; Glycolysis -> FAO [style=invis]; FAO -> Autophagy [style=invis]; Protein_Synth -> Lipid_Synth [style=invis]; Lipid_Synth -> Gluconeogenesis [style=invis]; } Caption: Active AMPK promotes catabolism and inhibits anabolism to restore ATP.

Table 2: Key Downstream Targets of AMPK

| Target Protein | Pathway | Effect of Phosphorylation by AMPK | Consequence for Energy Homeostasis |

| ACC1/2 | Lipid Synthesis/Oxidation | Inhibition | Decreases fatty acid synthesis; increases fatty acid oxidation |

| TSC2 | Protein Synthesis / Growth | Activation | Inhibition of mTORC1, leading to decreased protein synthesis |

| Raptor | Protein Synthesis / Growth | Inhibition | Direct inhibition of mTORC1 activity |

| ULK1 | Autophagy | Activation | Induction of autophagy to recycle cellular components for energy |

| CRTC2 | Gluconeogenesis | Inhibition | Decreases hepatic glucose production |

| PFKFB2 | Glycolysis | Activation | Stimulates glycolytic flux |

| TBC1D1/AS160 | Glucose Transport | Inhibition | Promotes GLUT4 translocation and glucose uptake |

Experimental Protocols

Accurate measurement of adenine nucleotides and AMPK activity is fundamental to studying cellular energy homeostasis.

Quantification of Cellular Adenine Nucleotides by RP-HPLC

This protocol outlines a method for the extraction and analysis of ATP, ADP, and AMP from cultured cells or tissues using reversed-phase high-performance liquid chromatography (RP-HPLC). [6][27] Methodology:

-

Sample Collection: Rapidly wash cultured cells with ice-cold PBS. Immediately add ice-cold 0.6 M trichloroacetic acid (TCA) to quench metabolic activity and lyse the cells. For tissues, freeze-clamp the tissue in liquid nitrogen and grind to a powder before extraction with TCA.

-

Extraction: Scrape the cell lysate or transfer the tissue powder into a microcentrifuge tube. Vortex vigorously and incubate on ice for 10-15 minutes.

-

Neutralization: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. Transfer the supernatant to a new tube. To neutralize the TCA, add a specific volume of a solution like 2 M KHCO3 or a tri-n-octylamine/Freon mixture and vortex until the pH is between 6.5 and 7.5.

-

HPLC Analysis:

-

Column: Use a C18 reversed-phase column.

-

Mobile Phase: A common mobile phase is a gradient of two buffers. Buffer A: 100 mM potassium phosphate (B84403) buffer (pH 6.5). Buffer B: Buffer A with a percentage of methanol (B129727) (e.g., 50%). An ion-pairing agent like tetrabutylammonium (B224687) phosphate is often included to improve nucleotide retention. [7] * Detection: Use a UV detector set to 254 nm or 260 nm.

-

Quantification: Run known concentrations of ATP, ADP, and AMP standards to generate a standard curve. Calculate the concentrations in the samples by comparing their peak areas to the standard curve.

-

Caption: Workflow for quantifying cellular adenine nucleotides using HPLC.

In Vitro AMPK Activity Assay (Non-Radioactive)

This protocol describes a common method to measure the kinase activity of AMPK immunoprecipitated from cell or tissue lysates using a synthetic peptide substrate.

Methodology:

-

Lysate Preparation: Lyse cells or homogenized tissue in a buffer containing detergents (e.g., Triton X-100), protease inhibitors, and phosphatase inhibitors to preserve the phosphorylation state of AMPK.

-

Protein Quantification: Determine the total protein concentration of the lysates using a standard method (e.g., Bradford or BCA assay) to ensure equal loading.

-

Immunoprecipitation: Incubate a standardized amount of protein lysate (e.g., 200-500 µg) with antibodies specific for an AMPK α subunit overnight at 4°C. Capture the antibody-AMPK complexes using Protein A/G agarose (B213101) beads.

-

Kinase Reaction:

-

Wash the immunoprecipitated beads several times with lysis buffer and then with kinase assay buffer (e.g., 40 mM HEPES pH 7.5, 80 mM NaCl, 5 mM MgCl2, 1 mM DTT).

-

Resuspend the beads in kinase assay buffer containing a synthetic substrate peptide (e.g., SAMS peptide: HMRSAMSGLHLVKRR) and ATP. [28][29] * Incubate the reaction at 30°C for 10-20 minutes with gentle agitation.

-

-

Detection of Substrate Phosphorylation:

-

Stop the reaction.

-

The amount of phosphorylated substrate can be measured using various non-radioactive methods. A common approach is an ELISA-based method using a phospho-specific antibody that recognizes the phosphorylated SAMS peptide.

-

Alternatively, luminescent assays like the ADP-Glo™ Kinase Assay can be used, which measures the amount of ADP produced during the reaction. [28]6. Data Analysis: Quantify the signal (e.g., absorbance or luminescence) and express AMPK activity relative to a control condition.

-

Therapeutic Implications and Drug Development

Given its central role in regulating metabolism, AMPK is a major therapeutic target for metabolic diseases. [12][13]

-

Type 2 Diabetes: AMPK activation in skeletal muscle and liver can increase glucose uptake and reduce gluconeogenesis, respectively. [14]Metformin, a first-line drug for type 2 diabetes, is known to activate AMPK, although the precise mechanism is complex and may be indirect.

-

Obesity and Fatty Liver Disease: By promoting fatty acid oxidation and inhibiting lipid synthesis, AMPK activators have the potential to reduce fat accumulation.

-

Cancer: In many cancers, the LKB1-AMPK pathway is suppressed, allowing for unchecked cell growth. [18][21]Activating AMPK can inhibit cancer cell proliferation by suppressing mTORC1 and other anabolic pathways.

-

Cardiovascular Disease: AMPK activation can be protective during cardiac ischemia by helping to restore energy balance in stressed cardiomyocytes.

The development of direct, specific AMPK activators is a major focus of pharmaceutical research. Understanding the detailed mechanisms of AMP sensing and AMPK regulation is critical for designing effective and safe therapeutic agents.

Conclusion

This compound is far more than a simple product of ATP hydrolysis; it is the cornerstone of a sophisticated energy-sensing system that is fundamental to cellular survival. Through its potent activation of the AMPK signaling cascade, AMP orchestrates a comprehensive metabolic switch, turning off energy-expensive biosynthetic processes and ramping up catabolic pathways to replenish ATP. This intricate regulatory network ensures that cells can adapt to and survive periods of metabolic stress. The quantitative and methodological details provided in this guide serve as a foundational resource for researchers and drug developers aiming to further unravel and therapeutically manipulate the critical role of AMP in cellular energy homeostasis.

References

- 1. Energy charge - Wikipedia [en.wikipedia.org]

- 2. On the Dynamics of the Adenylate Energy System: Homeorhesis vs Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adenylate kinase - Wikipedia [en.wikipedia.org]

- 4. Adenylate Kinase and AMP Signaling Networks: Metabolic Monitoring, Signal Communication and Body Energy Sensing [mdpi.com]

- 5. AMP-activated protein kinase: maintaining energy homeostasis at the cellular and whole body levels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of Adenine Nucleotide Concentrations in Cells and Tissues by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Physiology, Adenosine Triphosphate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Intracellular ATP Concentration and Implication for Cellular Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolic regulation of ATP breakdown and of adenosine production in rat brain extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cellsignal.com [cellsignal.com]

- 13. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. AMP-activated protein kinase signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bosterbio.com [bosterbio.com]

- 16. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. [PDF] The AMP-activated protein kinase pathway – new players upstream and downstream | Semantic Scholar [semanticscholar.org]

- 18. AMPK Causes Cell Cycle Arrest in LKB1-Deficient Cells via Activation of CAMKK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. The role of the AMP-activated protein kinase in the regulation of energy homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. aacrjournals.org [aacrjournals.org]

- 22. Regulation of AMP-activated protein kinase by LKB1 and CaMKK in adipocytes | MRC PPU [ppu.mrc.ac.uk]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 26. JCI - AMP-activated protein kinase signaling in metabolic regulation [jci.org]

- 27. mdpi.com [mdpi.com]

- 28. benchchem.com [benchchem.com]

- 29. AMPK activity [bio-protocol.org]

Adenosine Monophosphate: A Pivotal Precursor in ATP Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine (B11128) monophosphate (AMP) is a central molecule in cellular bioenergetics, serving not only as a critical signaling molecule but also as a direct precursor for the synthesis of adenosine triphosphate (ATP), the universal energy currency of the cell. This technical guide provides a comprehensive overview of the biochemical pathways and regulatory mechanisms governing the conversion of AMP to ATP. It details the pivotal role of adenylate kinase, the intricacies of the salvage and de novo purine (B94841) synthesis pathways, and the overarching regulation by the AMP-activated protein kinase (AMPK) signaling cascade. This document is intended to be a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of the key molecular interactions and workflows involved in the study of AMP-dependent ATP synthesis.

Introduction

Cellular life is critically dependent on a continuous supply of adenosine triphosphate (ATP) to power a vast array of biological processes. While ATP is primarily generated through glycolysis, the citric acid cycle, and oxidative phosphorylation, the regeneration of ATP from its dephosphorylated forms, adenosine diphosphate (B83284) (ADP) and adenosine monophosphate (AMP), is essential for maintaining cellular energy homeostasis. The conversion of AMP to ATP, in particular, represents a crucial intersection of metabolic salvage and energy sensing, ensuring that the cell can efficiently recycle its purine nucleotide pool and respond to fluctuations in energy status. Understanding the intricacies of this process is paramount for research in metabolism, cellular signaling, and the development of therapeutic agents targeting energy-dependent pathways in diseases such as cancer and metabolic disorders.

Biochemical Pathways of AMP to ATP Conversion

The synthesis of ATP from AMP is primarily accomplished through a two-step process orchestrated by specific enzymes. This process is a key component of the purine salvage pathway, which allows cells to recycle purine bases and nucleosides from the degradation of nucleic acids.[1][2][3]

The Role of Adenylate Kinase

The first and most direct step in the conversion of AMP to a higher energy phosphate (B84403) compound is catalyzed by the enzyme adenylate kinase (AK), also known as myokinase.[4][5] AK is a ubiquitously expressed phosphotransferase that catalyzes the reversible reaction:

This reaction is crucial for maintaining the equilibrium between the three adenine (B156593) nucleotides.[5] In times of high energy demand and ATP consumption, the concentration of AMP rises. Adenylate kinase then utilizes an existing ATP molecule to phosphorylate AMP, generating two molecules of ADP.[6] These ADP molecules can then be readily phosphorylated to ATP through both substrate-level phosphorylation and oxidative phosphorylation.[8]

The Purine Salvage Pathway

The purine salvage pathway provides an energy-efficient alternative to the de novo synthesis of purine nucleotides.[1][2][9] In this pathway, pre-formed purine bases, such as adenine, are salvaged to synthesize nucleotides. The enzyme adenine phosphoribosyltransferase (APRT) catalyzes the conversion of adenine to AMP.[1] This AMP can then enter the pool to be converted to ATP via the action of adenylate kinase and subsequent phosphorylation of ADP.

Regulation of ATP Synthesis from AMP

The conversion of AMP to ATP is tightly regulated to match the cell's energetic needs. The primary sensor and regulator of cellular energy status is the AMP-activated protein kinase (AMPK) .[10][11][12]

The AMPK Signaling Pathway

AMPK is a heterotrimeric enzyme complex that is allosterically activated by rising AMP levels (and to some extent, ADP levels) and inhibited by ATP.[11][13] When the AMP:ATP ratio increases, indicating a state of energy depletion, AMP binds to the regulatory γ-subunit of AMPK, leading to a conformational change that promotes its activation through phosphorylation.[10][11]

Activation of AMPK is mediated by upstream kinases, primarily liver kinase B1 (LKB1) , a tumor suppressor, and calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2) .[14][15] LKB1-mediated activation is sensitive to the AMP:ATP ratio, while CaMKK2 activates AMPK in response to increased intracellular calcium levels.[14]

Once activated, AMPK initiates a cascade of downstream signaling events aimed at restoring cellular energy balance. It achieves this by:

-

Inhibiting anabolic pathways that consume ATP, such as the synthesis of fatty acids, cholesterol, and proteins.[10][12]

-

Activating catabolic pathways that generate ATP, including glycolysis and fatty acid oxidation.[10][12]

This dual regulatory function positions AMPK as a master regulator of cellular metabolism, directly linking the availability of AMP to the overall control of ATP synthesis and consumption.

Quantitative Data on Adenine Nucleotide Metabolism

The following tables summarize key quantitative parameters related to the enzymes and cellular concentrations of adenine nucleotides involved in the conversion of AMP to ATP.

| Enzyme | Substrate(s) | K_m_ (μM) | k_cat_ (s⁻¹) | Source(s) |

| Homo sapiens Adenylate Kinase 1 (HsAdK1) | AMP | 68 ± 4 | 475 ± 8 | [16] |

| Homo sapiens Adenylate Kinase 1 (HsAdK1) | ATP | - | - | [16] |

| Ecto-ATPase (rat Sertoli cells) | ATP | 131 ± 17.4 | - | [17] |

| Ecto-ATPase (rat Sertoli cells) | ADP | 110 ± 29 | - | [17] |

| Ecto-5'-nucleotidase (rat Sertoli cells) | AMP | 410 ± 73 | - | [17] |

Table 1: Kinetic Parameters of Key Enzymes in Adenine Nucleotide Metabolism. This table presents the Michaelis-Menten constant (K_m_) and catalytic rate constant (k_cat_) for adenylate kinase and related ectonucleotidases. The K_m_ value indicates the substrate concentration at which the enzyme reaches half of its maximum velocity, providing insight into substrate affinity. The k_cat_ value represents the number of substrate molecules converted to product per enzyme molecule per second, indicating the enzyme's catalytic efficiency.

| Cell/Tissue Type | Condition | ATP (mM) | ADP (mM) | AMP (mM) | ATP/ADP Ratio | Source(s) |

| Respiring E. coli | - | ~3.5 | ~0.12 | - | ~30 | [18] |

| Human Capillary Blood | - | 1.3931 | 0.2548 | 0.0769 | 5.47 | [19] |

| Human Skeletal Muscle | Basal | 37.7 ± 2.8 | - | - | - | [20] |

| Human Skeletal Muscle | 30s High-Intensity Exercise | 62.4 ± 5.3 (% of basal) | - | - | - | [20] |

Table 2: Intracellular Concentrations and Ratios of Adenine Nucleotides. This table provides a snapshot of the typical intracellular concentrations of ATP, ADP, and AMP, along with the ATP/ADP ratio in different biological contexts. These values can fluctuate significantly depending on the metabolic state of the cell.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide for the quantification of adenine nucleotides and the assessment of related enzyme activities.

Quantification of ATP, ADP, and AMP by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a method for the analysis of adenine nucleotides in mammalian cultured cells.[21]

5.1.1. Materials

-

Luna C18(2) column (5 µm, 100 Å, 250 x 4.6 mm)

-

Mobile Phase A: 25 mM diammonium hydrogen phosphate ((NH₄)₂HPO₄), pH 6.0

-

Mobile Phase B: HPLC-grade methanol

-

Perchloric acid (PCA)

-

Potassium hydroxide (B78521) (KOH)

-

ATP, ADP, and AMP standards

5.1.2. Sample Preparation

-

Harvest cells and extract nucleotides using ice-cold 0.4 M perchloric acid.

-

Centrifuge the extract to pellet protein debris.

-

Neutralize the supernatant with 3 M potassium hydroxide.

-

Centrifuge to remove the potassium perchlorate (B79767) precipitate.

-

Filter the supernatant through a 0.22 µm filter before HPLC analysis.

5.1.3. HPLC Conditions

-

Column: Luna C18(2)

-

Flow Rate: 0.8 mL/min

-

Column Temperature: 25°C

-

Detection: UV at 254 nm

-

Gradient:

-

0-10 min: 1% B

-

10-15 min: 1% to 20% B

-

15-20 min: 20% B

-

20-22 min: 20% to 40% B

-

22-27 min: 40% B

-

27-30 min: 40% to 1% B

-

30-40 min: 1% B

-

5.1.4. Quantification

-

Generate standard curves for ATP, ADP, and AMP using known concentrations.

-

Quantify the nucleotide concentrations in the samples by comparing their peak areas to the standard curves.

Luciferase-Based Assay for ATP Quantification

This protocol is based on a commercially available bioluminescent ATP determination assay.[9][22]

5.2.1. Materials

-

Luciferin-luciferase reagent

-

ATP assay buffer

-

ATP standards

-

Luminometer

5.2.2. Procedure

-

Prepare ATP standards of known concentrations in the ATP assay buffer.

-

For cell extracts or isolated mitochondria, add the sample to a luminometer tube.

-

Add the luciferin-luciferase reagent to the sample.

-

Immediately measure the light emission (luminescence) in a luminometer. The light output is directly proportional to the ATP concentration.

-

Generate a standard curve by plotting the luminescence of the standards against their concentrations.

-

Determine the ATP concentration in the samples from the standard curve.

Adenylate Kinase Activity Assay

This protocol outlines a spectrophotometric method to determine adenylate kinase activity.[23]

5.3.1. Materials

-

Reaction buffer: 0.1 M glycine-NaOH, pH 9.0

-

ATP solution (20 mM)

-

AMP solution (6 mM)

-

Magnesium acetate (B1210297) (Mg(CH₃COO)₂) solution (50 mM)

-

Bromothymol blue solution (0.93 mM)

-

Spectrophotometer

5.3.2. Procedure

-

Prepare a reaction mixture containing 2 mM ATP, 0.6 mM AMP, 5 mM Mg(CH₃COO)₂, and 0.093 mM bromothymol blue in the reaction buffer.

-

Adjust the initial absorbance of the reaction mixture at 614 nm to approximately 1.05.

-

Initiate the reaction by adding the adenylate kinase sample.

-

Monitor the decrease in absorbance at 614 nm over time. The rate of absorbance change is proportional to the adenylate kinase activity, as the production of ADP from ATP and AMP is accompanied by the generation of hydrogen ions, which protonates the bromothymol blue indicator, causing a color change.[23]

Visualizations of Signaling Pathways and Workflows